molecular formula C8H9ClN2O2S B3381076 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine CAS No. 21573-01-3

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B3381076
CAS No.: 21573-01-3
M. Wt: 232.69 g/mol
InChI Key: LORZEFKKDWOTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine (CAS: 21573-01-3) is a pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂S and a molecular weight of 232.69 g/mol. The compound features a pyrimidine core substituted at three positions:

  • Position 2: Methylsulfonyl group (-SO₂CH₃), a polar substituent known to enhance hydrophilicity and influence electronic properties .
  • Position 4: Chlorine atom (-Cl), a common leaving group in nucleophilic substitution reactions.
  • Position 6: Cyclopropyl group, a strained cycloalkane that introduces steric hindrance and may modulate lipophilicity .

This compound is of interest in medicinal chemistry and materials science due to its structural versatility. It is frequently utilized as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents.

Properties

IUPAC Name

4-chloro-6-cyclopropyl-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-14(12,13)8-10-6(5-2-3-5)4-7(9)11-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZEFKKDWOTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors.

    Introduction of Functional Groups: The chloro, cyclopropyl, and methylsulfonyl groups are introduced through a series of substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the cyclopropyl group can be added via a cyclopropanation reaction.

    Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro and 2-methylsulfonyl groups serve as key sites for nucleophilic substitution:

Reaction Type Reagents/Conditions Product Reference
Chlorine displacementAmines (e.g., morpholine, methylpiperazine)4-Amino-6-cyclopropyl-2-(methylsulfonyl)pyrimidine derivatives
Methylsulfonyl removalThiols (e.g., NaSH)2-Thiol-4-chloro-6-cyclopropylpyrimidine
Aromatic substitutionGrignard reagentsCyclopropyl ring-opening products (e.g., cyclopropane diols)

Key Findings :

  • The 4-chloro group exhibits higher electrophilicity than the methylsulfonyl group, favoring substitution at C-4 first.

  • Reactions with amines under reflux in ethanol/piperidine yield 83–87% substitution products .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the 6-cyclopropyl position:

Coupling Type Catalyst/Base Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃6-Aryl-4-chloro-2-(methylsulfonyl)pyrimidine65–72%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃6-Amino-substituted derivatives58%

Mechanistic Insight :

  • The cyclopropyl group stabilizes transition states via hyperconjugation, enhancing coupling efficiency.

  • Ultrasonic irradiation reduces reaction time by 40% compared to thermal methods .

Oxidation and Reduction

The methylsulfonyl group can undergo redox transformations:

Reaction Conditions Outcome Application
Sulfone reductionNaBH₄/CuCl₂Conversion to 2-methylthio-pyrimidineAgrochemical intermediates
Peracid oxidationmCPBA (meta-chloroperbenzoic acid)Sulfoxide formation (unstable at room temp)Transient reaction studies

Notable Data :

  • Reduction of the methylsulfonyl group with NaBH₄/CuCl₂ proceeds with 76% efficiency .

  • Over-oxidation to sulfonic acids occurs at temperatures >100°C.

Cycloaddition and Ring-Opening

The pyrimidine core participates in cycloaddition reactions:

Reaction Partners Product Conditions
[4+2] CycloadditionEthylene derivativesFused bicyclic pyrimidine systems80°C, DMF, 12 h
Ring-openingStrong bases (e.g., NaOH)Cleavage to urea/thiourea derivativesAqueous ethanol, reflux

Structural Impact :

  • Cyclopropyl ring strain facilitates regioselective ring-opening.

  • Fused bicyclic products show enhanced bioactivity in preliminary assays .

Biological Interaction Mechanisms

In medicinal chemistry contexts:

  • The chloro group forms halogen bonds with kinase ATP-binding pockets (Kd = 72 nM for NAPE-PLD inhibition) .

  • Methylsulfonyl acts as a hydrogen-bond acceptor, improving target binding affinity by 10-fold compared to thioether analogs .

Scientific Research Applications

Scientific Research Applications

  • NAPE-PLD Inhibitors: Pyrimidine-4-carboxamide derivatives, including compounds synthesized using 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine, have been identified as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which are signaling lipids with various physiological functions . Inhibitors of NAPE-PLD are of interest as potential therapeutic agents for treating conditions associated with dysregulation of NAEs .
  • Kinase Inhibitors: Pyrimidine derivatives are known for their ability to inhibit kinases, which are enzymes involved in various cellular processes . Essential plasmodial kinases such as PfGSK3 and PfPK6 are considered drug targets to combat resistance to antimalarial therapy .
  • Allosteric Binding Site Probes: this compound can be used to synthesize compounds to probe allosteric binding sites on G protein-coupled receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies involving pyrimidine derivatives have provided insights into the relationship between the chemical structure of these compounds and their biological activity .

  • Modifications at different positions of the pyrimidine ring can affect the inhibitory activity of NAPE-PLD inhibitors . For example, it was found that both electron-donating and electron-withdrawing substituents at the para position reduced activity .
  • Cyclopropylmethylamide at R1, (R/S)-3-phenylpiperidine at R2, and various substituents at R3 (dimethylamine, morpholine, or (R/S)-3-hydroxypyrrolidine) can affect the potency of the compound . The combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine resulted in the most potent compound .

Use as a Building Block in Drug Synthesis

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in binding to these targets, while the cyclopropyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, such as inhibition of enzyme activity in medicinal chemistry or disruption of metabolic pathways in agrochemicals.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight Key Differences Reference
This compound -SO₂CH₃, -Cl, -cyclopropyl 232.69 Reference compound
4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine -SO₂C₆H₄, -Cl, -OCH₃ 343.82 Aromatic sulfonyl group; methoxy at C6
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine -SO₂-piperidine, -Cl, -CH₃ 289.78 Piperidine-linked sulfonyl; methyl at C6
4-Chloro-6-[(methylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidine -S-CH₃, -Cl, -pyridinyl 251.74 Methylsulfanyl (less polar) vs. sulfonyl
2,4-Dichloro-6-phenylpyrimidine -Cl, -Cl, -C₆H₅ 215.07 Dichloro substitution; phenyl at C6

Key Observations:

Substituent Polarity :

  • The methylsulfonyl group (-SO₂CH₃) in the target compound confers higher hydrophilicity (πx = -1.26 for aromatic -SO₂CH₃) compared to methylsulfanyl (-S-CH₃, πx ≈ 0.6) .
  • Replacement of cyclopropyl with methoxy (-OCH₃) or methyl (-CH₃) reduces steric hindrance but may increase metabolic stability .

Reactivity :

  • Chlorine at C4 facilitates nucleophilic substitution, but steric effects from the cyclopropyl group at C6 may slow reaction kinetics compared to smaller substituents (e.g., -CH₃ or -OCH₃) .

Biological Relevance :

  • Piperidine-linked sulfonyl derivatives (e.g., ) show enhanced binding to enzymes with hydrophobic active sites, whereas phenyl or pyridinyl groups () may improve π-π stacking interactions.

Crystallographic and Conformational Insights

  • Methylsulfonyl groups induce C–H⋯O hydrogen bonding in crystal lattices, as seen in related sulfonylpyrimidines (e.g., ). This contrasts with non-sulfonylated analogues (e.g., dichlorophenylpyrimidines), which lack such stabilizing interactions .

Patent and Regulatory Considerations

  • The selection of methylsulfonyl over other hydrophilic groups (e.g., hydroxyl or carboxyl) is debated in patent litigation. While methylsulfonyl is a known hydrophilicity-enhancing group, its adoption in drug design lacks universal motivation due to competing substituents (e.g., -SO₃H or -PO₃H₂) .

Biological Activity

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 21573-01-3, exhibits unique structural features that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN2O2SC_8H_9ClN_2O_2S. Its structure is characterized by:

  • A chlorine atom at the 4-position.
  • A cyclopropyl group at the 6-position.
  • A methylsulfonyl group at the 2-position.

These substituents can significantly affect the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that certain pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, compounds structurally similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundIC50 (μmol)COX Selectivity Index
Celecoxib0.04 ± 0.01Reference
Compound A0.04 ± 0.09Higher than Celecoxib
Compound B0.04 ± 0.02Similar to Celecoxib

This data suggests that compounds with similar structures may also exhibit potent anti-inflammatory properties through COX inhibition .

Antimicrobial Activity

Pyrimidine derivatives have been investigated for their antimicrobial properties. In vitro studies have shown that certain analogs possess higher potency than standard antibiotics like ciprofloxacin. The minimum inhibitory concentrations (MIC) for selected compounds are summarized below:

CompoundMIC (μg/mL)Activity Type
Compound C<1Antibacterial
Compound D<5Antifungal

These results indicate that this compound may also demonstrate significant antimicrobial activity, warranting further investigation .

Anticancer Potential

The anticancer potential of pyrimidine derivatives has been explored extensively. For example, structure-activity relationship (SAR) studies have identified specific substituents that enhance cytotoxicity against cancer cell lines. The following table illustrates the findings from a recent SAR analysis:

SubstituentCell Line TestedIC50 (μM)
MethylsulfonylA549 (Lung Cancer)10
CyclopropylMCF7 (Breast Cancer)15

These findings suggest that the unique combination of functional groups in this compound could contribute to its anticancer efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cellular pathways. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation, although detailed mechanistic studies are still needed.

Case Studies

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, compounds similar to this compound demonstrated significant reduction in swelling compared to control groups.
  • Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, showing promising results with some exhibiting MIC values lower than traditional antibiotics.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosol generation is possible .
  • Ventilation : Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts .
  • Waste Management : Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and dispose via certified waste management services to mitigate environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: Key synthetic strategies include:

  • Nucleophilic Substitution : React 6-cyclopropyl-2-(methylsulfonyl)pyrimidin-4-ol with phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at the 4-position .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids (e.g., cyclopropylboronic acid) to install the cyclopropyl moiety. Palladium catalysts (e.g., Pd₂(dba)₃) and ligands like XantPhos enhance regioselectivity .
  • Sulfonation : Methylsulfonyl groups are introduced via oxidation of methylthio intermediates using meta-chloroperbenzoic acid (mCPBA) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl proton splitting patterns at δ 0.76–0.96 ppm) and methylsulfonyl integration .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity of the pyrimidine ring, critical for structure-activity relationship (SAR) studies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calc’d for C₈H₁₀ClN₂O₂S: 233.0123) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of pyrimidine derivatives across different studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, consistent cell lines) to reduce variability in IC₅₀ values .
  • Compound Purity : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Structural Confirmation : Re-evaluate disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., chloro vs. methoxy positional isomers) .

Q. What strategies optimize the regioselectivity of sulfonyl group introduction in pyrimidine derivatives?

Methodological Answer:

  • Directed Metalation : Use lithiation (e.g., LDA) at the 2-position of pyrimidine, followed by quenching with methylsulfonyl chloride to target specific sites .
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups with Boc protection) to direct sulfonation to desired positions .
  • Microwave-Assisted Synthesis : Enhance reaction control (e.g., 110°C, 30 min) to minimize side reactions during sulfonyl group installation .

Q. How do structural modifications at the cyclopropyl or methylsulfonyl positions influence the compound's pharmacokinetic properties?

Methodological Answer:

  • Cyclopropyl Effects : The strained cyclopropyl ring increases metabolic stability by resisting cytochrome P450 oxidation, improving half-life in vivo .
  • Methylsulfonyl Role : Enhances solubility via polar interactions and serves as a hydrogen-bond acceptor, improving target binding (e.g., kinase inhibition) .
  • SAR Studies : Systematic substitution (e.g., replacing cyclopropyl with larger bicyclic groups) reveals steric effects on target affinity. Use molecular docking to predict binding modes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the cytotoxicity of this compound in cancer cell lines?

Methodological Answer:

  • Control Experiments : Include positive controls (e.g., doxorubicin) and verify cell viability via dual assays (MTT and ATP luminescence) .
  • Metabolic Interference : Test for off-target effects (e.g., ROS generation) using fluorescent probes (e.g., DCFH-DA) to distinguish direct cytotoxicity from indirect mechanisms .
  • Batch Reproducibility : Synthesize multiple batches to confirm activity trends and rule out synthetic variability .

Tables for Key Data

Property Value/Method Reference
Melting Point 142–144°C (DSC)
LogP (Octanol-Water) 2.1 ± 0.3 (Shake-flask method)
IC₅₀ (Kinase Inhibition) 0.8 μM (Abl1 kinase, FRET assay)
Synthetic Yield 72% (Suzuki coupling, optimized conditions)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.